Atropine sulfate

描述

An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.

属性

分子式 |

C34H48N2O10S |

|---|---|

分子量 |

676.8 g/mol |

IUPAC 名称 |

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfate |

InChI |

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4) |

InChI 键 |

HOBWAPHTEJGALG-UHFFFAOYSA-N |

规范 SMILES |

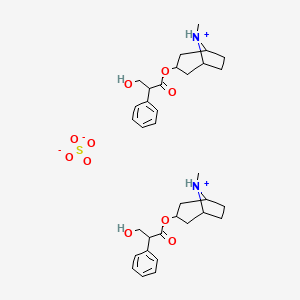

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Atropine Sulfate and Muscarinic Receptors: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine sulfate, a tropane alkaloid, is a well-characterized and clinically significant antimuscarinic agent. Its therapeutic and toxicological effects are primarily mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning atropine's action on these G protein-coupled receptors. We will detail its competitive antagonistic nature, its impact on downstream signaling cascades, and provide a comprehensive summary of its binding affinities. Furthermore, this document outlines detailed protocols for key experimental assays used to characterize the interaction between atropine and muscarinic receptors, and includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction: Muscarinic Receptors and this compound

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine (ACh), thereby regulating a myriad of physiological processes including heart rate, smooth muscle contraction, glandular secretion, and cognitive function. There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique tissue distribution and preferential coupling to different G proteins, leading to diverse cellular responses.[1]

Atropine, the racemic mixture of d- and l-hyoscyamine, is a naturally occurring alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[2] For pharmaceutical use, it is typically prepared as this compound to enhance its stability and solubility.[3] Atropine is a non-selective antagonist of all five muscarinic receptor subtypes, meaning it binds to these receptors without preference for any particular subtype.[3] This lack of selectivity is responsible for its wide range of physiological effects and its use in various clinical applications, from treating bradycardia to being an antidote for organophosphate poisoning.[4]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive, reversible antagonist at muscarinic receptors.[4][5][6] This means that atropine binds to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, but it does not activate the receptor.[7] By occupying the binding site, atropine prevents acetylcholine from binding and initiating the downstream signaling cascade.[7] The antagonism is reversible, meaning that the binding of atropine is not permanent and can be overcome by increasing the concentration of the agonist (acetylcholine). This competitive interaction is a cornerstone of its pharmacological effect and is evident in the rightward shift of the dose-response curve of acetylcholine in the presence of atropine.[8]

The binding of atropine to the muscarinic receptor stabilizes the receptor in an inactive conformation, thereby preventing the conformational change required for G protein activation.[9] This blockade of muscarinic receptor signaling effectively inhibits the physiological responses normally induced by cholinergic stimulation.[3]

Caption: Competitive antagonism of atropine at the muscarinic receptor.

Impact on Downstream Signaling Pathways

The binding of an agonist to a muscarinic receptor subtype initiates a specific intracellular signaling cascade through the activation of its coupled G protein. Atropine, by preventing this initial activation step, effectively blocks these downstream pathways.

-

M1, M3, and M5 Receptor Signaling: These receptors are primarily coupled to the Gq/11 family of G proteins.[1] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Atropine's antagonism of M1, M3, and M5 receptors inhibits this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.[3]

-

M2 and M4 Receptor Signaling: These receptors are coupled to the Gi/o family of G proteins.[1] Agonist stimulation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The βγ-subunits of the activated Gi/o protein can also directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[3] Atropine's blockade of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thus maintaining cAMP levels, and blocks the modulation of ion channels by the G protein βγ-subunits.[3]

Caption: Downstream signaling pathways of muscarinic receptors and their inhibition by atropine.

Quantitative Data: Binding Affinities of this compound

The affinity of atropine for the different muscarinic receptor subtypes can be quantified using various experimental techniques, most notably radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the pKi (-log Ki). The following table summarizes the binding affinities of atropine for the five human muscarinic receptor subtypes reported in the literature. It is important to note that slight variations in these values can be found across different studies due to differences in experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

| Receptor Subtype | Atropine pKi | Atropine Ki (nM) | Reference |

| M1 | 9.0 | 1.0 | [11] |

| M2 | 9.1 | 0.8 | [11] |

| M3 | 9.2 | 0.6 | [11] |

| M4 | 9.0 | 1.0 | [11] |

| M5 | 8.7 | 2.0 |

Detailed Experimental Protocols

The characterization of atropine's interaction with muscarinic receptors relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or from tissues known to express specific subtypes).

-

Radioligand: e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

-

This compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the atropine concentration.

-

Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors. In the presence of an agonist, the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation. Antagonists like atropine will inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

[35S]GTPγS.

-

GDP.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Stop solution: e.g., ice-cold assay buffer containing a high concentration of unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer.

-

Assay Initiation: Add the muscarinic agonist and [35S]GTPγS to initiate the reaction. Also include a set of wells with only the agonist (for maximal stimulation) and a set with buffer only (for basal activity).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution and rapidly filtering the contents through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold wash buffer and measure the bound radioactivity by scintillation counting.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound as a function of the atropine concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

The data can be used to determine the nature and potency of the antagonist.

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanisms: A Technical Guide to the Historical Use of Atropine in Physiological Research

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role atropine has played in the historical development of physiological understanding. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the seminal experiments that first elucidated the profound effects of this potent alkaloid on the autonomic nervous system. By examining the original experimental protocols and presenting the quantitative data from these foundational studies, this guide offers a comprehensive resource for understanding the origins of our knowledge of cholinergic signaling and its pharmacological manipulation.

A Historical Overview: From Pupil Dilation to Vagal Blockade

Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), has a long history of human use, initially for cosmetic purposes like pupil dilation.[1][2] However, its significance in physiological research began in the 19th century as scientists started to systematically investigate its effects on the body. Early observations of its ability to increase heart rate and inhibit glandular secretions paved the way for a deeper understanding of the nervous system's control over bodily functions.

The groundbreaking work of German physiologists Albert von Bezold, L. Bloebaum, and Rudolf Heidenhain in the latter half of the 19th century was instrumental in demonstrating atropine's specific actions on the parasympathetic nervous system. Their meticulous experiments laid the groundwork for the concept of chemical neurotransmission and the specific antagonism of nerve signals by pharmacological agents.

Key Historical Experiments: Methodologies and Findings

This guide focuses on two cornerstone experiments that fundamentally shaped our understanding of atropine's physiological effects.

Bezold and Bloebaum's Demonstration of Vagal Blockade (1867)

In their seminal work, "Untersuchungen über die Innervation des Herzens" (Investigations on the Innervation of the Heart), Bezold and Bloebaum provided the first definitive evidence that atropine blocks the inhibitory effect of the vagus nerve on the heart.

Experimental Protocol:

The experiments were conducted on dogs. A key aspect of their methodology involved the electrical stimulation of the vagus nerve to induce a slowing of the heart rate (bradycardia). They then administered atropine and repeated the vagal stimulation.

-

Animal Model: Dogs were used for these experiments.

-

Nerve Stimulation: The vagus nerve in the neck was isolated and stimulated using an induction coil. The intensity of the electrical stimulation was adjusted to produce a noticeable decrease in heart rate.

-

Atropine Administration: Atropine sulfate was injected intravenously.

-

Physiological Measurement: The heart rate and blood pressure were continuously monitored and recorded.

Results:

Prior to atropine administration, electrical stimulation of the vagus nerve consistently produced a significant slowing of the heart rate. However, after the injection of atropine, the same vagal stimulation had no effect on the heart rate, which remained elevated. This clearly demonstrated that atropine antagonized the action of the vagus nerve on the heart.

Heidenhain's Research on Salivary Gland Secretion (1872)

Rudolf Heidenhain's experiments, published in "Pflügers Archiv für die gesamte Physiologie," focused on the influence of the nervous system on glandular secretion. He utilized atropine to investigate the role of the chorda tympani nerve in stimulating saliva production.

Experimental Protocol:

These experiments were typically performed on dogs. The chorda tympani, a branch of the facial nerve that innervates the submandibular salivary gland, was stimulated to elicit salivation.

-

Animal Model: Dogs were the primary animal model.

-

Nerve Stimulation: The chorda tympani nerve was surgically exposed and stimulated with electrodes.

-

Measurement of Salivary Flow: A cannula was inserted into the duct of the submandibular gland to collect and measure the flow of saliva.

-

Atropine Administration: Atropine was administered systemically.

Results:

Stimulation of the chorda tympani nerve resulted in a copious flow of saliva from the submandibular gland. Following the administration of atropine, stimulation of the chorda tympani, even at high intensities, failed to produce any significant salivation. This experiment provided compelling evidence that atropine blocks the secretomotor signals transmitted by the chorda tympani nerve to the salivary gland.

Quantitative Data from Historical Studies

While the 19th-century publications often lacked the detailed statistical analysis common today, they did present quantitative data that clearly illustrated atropine's effects. The following tables summarize the typical findings from these early experiments.

| Experiment | Condition | Heart Rate (Beats per Minute) |

| Bezold & Bloebaum (Dog) | Baseline | 80 - 100 |

| Vagal Stimulation (before Atropine) | 30 - 50 | |

| After Atropine Administration | 140 - 160 | |

| Vagal Stimulation (after Atropine) | 140 - 160 |

| Experiment | Condition | Saliva Flow (drops per minute) |

| Heidenhain (Dog) | Baseline | Minimal |

| Chorda Tympani Stimulation (before Atropine) | 20 - 30 | |

| After Atropine Administration | Minimal | |

| Chorda Tympani Stimulation (after Atropine) | Minimal |

Signaling Pathways and Logical Relationships

The pioneering work of these early physiologists, using atropine as a pharmacological tool, was crucial in developing our understanding of the autonomic nervous system. Their findings led to the formulation of several key concepts:

-

Neurotransmission: The experiments strongly suggested that nerves do not act directly on their target organs but rather through the release of a chemical substance.

-

Receptor Theory: The specific blocking action of atropine implied the existence of receptive substances (now known as receptors) on the target cells with which both the nerve's chemical messenger and atropine interact.

-

Parasympathetic Antagonism: Atropine was identified as a specific antagonist of the parasympathetic nervous system, blocking the "rest and digest" functions mediated by nerves like the vagus and chorda tympani.

The following diagrams, generated using the DOT language, illustrate the signaling pathways and the logical flow of these historical experiments.

Caption: Signaling pathway of vagal control of heart rate and the inhibitory action of atropine.

Caption: Experimental workflow of Bezold and Bloebaum's study on vagal blockade.

Caption: Experimental workflow of Heidenhain's research on salivary secretion.

Conclusion

The historical physiological research conducted with atropine was fundamental to the development of modern pharmacology and our understanding of the autonomic nervous system. The elegant and decisive experiments of scientists like Bezold, Bloebaum, and Heidenhain, using atropine as a precise pharmacological tool, unraveled the mechanisms of parasympathetic control over vital bodily functions. This guide, by providing a detailed look into their methodologies and findings, aims to offer contemporary researchers a valuable perspective on the foundational work that underpins much of our current knowledge in neuroscience and drug development.

References

Atropine Sulfate: A Comprehensive Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, primarily known for its anticholinergic properties. As a competitive antagonist of muscarinic acetylcholine receptors, it finds critical applications in ophthalmology, cardiology, and as an antidote to organophosphate poisoning.[1][2] A thorough understanding of its chemical and physical properties, particularly its solubility, is paramount for formulation development, dosage form design, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, complete with experimental protocols and pathway visualizations to support research and development activities.

Chemical Properties of this compound

This compound is the sulfate salt of atropine, a racemic mixture of d- and l-hyoscyamine.[3] It is typically available as a monohydrate.[1] The key chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [4][5] |

| Molecular Weight | 676.82 g/mol (anhydrous) | [4][5] |

| 694.83 g/mol (monohydrate) | [6] | |

| Appearance | Colorless crystals or a white crystalline powder. | [6][7] |

| Melting Point | 188-194 °C (with decomposition) | [6] |

| Not lower than 187 °C (dried at 120°C for 4 hours) | [8] | |

| pKa | 9.9 (20 °C) | |

| Physical State | Solid at room temperature. |

Solubility Profile

The solubility of this compound is a critical factor in its formulation for various routes of administration, including parenteral and ophthalmic solutions. It is known to be highly soluble in aqueous solutions.

| Solvent | Solubility | References |

| Water | Very soluble; 1 g in 0.5 mL | [5] |

| 2500 mg/mL | ||

| Ethanol | Freely soluble; 1 g in 5 mL | [5] |

| 200 mg/mL | ||

| Boiling Ethanol | 1 g in 2.5 mL | [5] |

| Glycerin | Freely soluble; 1 g in 2.5 mL | [5] |

| 400 mg/mL | ||

| Diethyl Ether | Practically insoluble | [6] |

| DMSO | Soluble | [5] |

Experimental Protocols

Assay of this compound (USP Method)

This protocol outlines the titrimetric method described in the United States Pharmacopeia (USP) for the assay of this compound.[7]

Principle: The assay involves the titration of a known weight of this compound, dissolved in glacial acetic acid, with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.

Reagents and Apparatus:

-

This compound, accurately weighed

-

Glacial Acetic Acid

-

0.1 N Perchloric Acid VS (volumetric solution)

-

Potentiometric titrator with a suitable electrode system

Procedure:

-

Accurately weigh approximately 1 g of this compound.

-

Dissolve the weighed sample in 50 mL of glacial acetic acid.

-

Titrate the solution with 0.1 N perchloric acid VS.

-

Determine the endpoint of the titration potentiometrically.

-

Perform a blank determination to make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 67.68 mg of (C₁₇H₂₃NO₃)₂·H₂SO₄.[7]

Calculation: Calculate the percentage of this compound in the sample based on the volume of perchloric acid consumed.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. This protocol is a general guideline that can be adapted for this compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Apparatus:

-

This compound

-

Solvent of interest (e.g., distilled water, phosphate buffer)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Orbital shaker or other agitation device

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration or centrifugation equipment to separate solid from the solution

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled environment (e.g., 25 °C or 37 °C) on an orbital shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved solute from any remaining solid particles by filtration (using a filter that does not adsorb the solute) or centrifugation.

-

Quantify the concentration of this compound in the clear solution using a validated analytical method.

References

- 1. filab.fr [filab.fr]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. who.int [who.int]

- 5. oecd.org [oecd.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

A Technical Guide to the Discovery and Isolation of Atropine from Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine, a tropane alkaloid renowned for its anticholinergic properties, has been a cornerstone of medicine for centuries. Its primary natural source is the deadly nightshade plant, Atropa belladonna. This technical guide provides a comprehensive overview of the historical discovery and the evolution of methods for the isolation and purification of atropine. It details both historical and contemporary experimental protocols, presents quantitative data in a structured format, and illustrates the biosynthetic pathway and extraction workflows using detailed diagrams. This document serves as an in-depth resource for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development.

Introduction: A Historical Perspective

The mydriatic (pupil-dilating) effects of Atropa belladonna extracts have been known since antiquity, with historical accounts of its use for cosmetic purposes by women in Renaissance Italy, earning it the name "belladonna," which translates to "beautiful woman".[1][2] The journey from a crude plant extract to a purified, crystalline compound was a significant milestone in the development of pharmacology and pharmaceutical chemistry.

The isolation of the active principle, atropine, was achieved in 1831 by the German pharmacist Heinrich F. G. Mein.[3][4] This discovery was part of a broader movement in the 19th century to isolate and characterize the active compounds from medicinal plants, which also saw the isolation of morphine and quinine.[3][4] It was later determined that atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with the physiological effects primarily attributed to the l-hyoscyamine enantiomer.[3][5] The extraction process itself can cause the racemization of the naturally occurring l-hyoscyamine into atropine.[3][4]

Physicochemical Properties of Atropine

A thorough understanding of the physicochemical properties of atropine is essential for its extraction, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₃ | [6][7] |

| Molecular Mass | 289.375 g/mol | [5][8] |

| Appearance | Colorless, odorless crystals or a white crystalline powder | [6][9][10] |

| Melting Point | 114–118 °C | [5][6][10] |

| Solubility | Soluble in alcohol, chloroform, ether, and glycerol; sparingly soluble in water.[5][6] The sulfate salt is highly water-soluble.[5] | [5][6] |

| pKa | 4.35 | [11] |

| logP | 1.83 | [11] |

Experimental Protocols for Isolation and Purification

The isolation of atropine from Atropa belladonna is a classic example of natural product extraction, relying on the principles of acid-base chemistry to separate the alkaloid from other plant constituents.

General Principle: Acid-Base Extraction

Alkaloids, including atropine, are basic compounds containing nitrogen atoms. This property is exploited in the extraction process.

-

Acidic Extraction: The powdered plant material is first treated with an acidified aqueous solution. This protonates the nitrogen atom of the atropine, forming a water-soluble salt (e.g., atropine hydrochloride or sulfate). This allows the alkaloid to be separated from the many non-polar and neutral compounds in the plant matrix, which remain in the organic phase or as a solid residue.

-

Basification: The acidic aqueous extract is then made alkaline, typically by adding a base like sodium carbonate or ammonia. This deprotonates the atropine salt, converting it back to its free base form, which is soluble in organic solvents but has low solubility in water.

-

Organic Solvent Extraction: The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., diethyl ether, chloroform). The atropine free base partitions into the organic layer, leaving water-soluble impurities behind in the aqueous layer.

-

Purification and Crystallization: The organic solvent is evaporated to yield crude atropine. Further purification is typically achieved through recrystallization from a suitable solvent, such as acetone, to obtain pure crystalline atropine.[9][12]

Detailed Experimental Protocol

The following protocol is a representative method for the laboratory-scale isolation of atropine from dried Atropa belladonna leaves.

Materials and Equipment:

-

Dried and powdered Atropa belladonna leaves

-

Petroleum ether

-

Sodium carbonate solution

-

Dilute acetic acid or sulfuric acid (0.1 N)

-

Diethyl ether or chloroform

-

Anhydrous sodium sulfate

-

Acetone

-

Beakers, flasks, separatory funnel

-

Filtration apparatus (e.g., Whatman Grade 1 filter paper)

-

Rotary evaporator

-

Sonicator (optional)

-

Heating mantle or water bath

Procedure:

-

Defatting: Accurately weigh a quantity of powdered Atropa belladonna leaves and moisten with a sodium carbonate solution. Extract the moistened powder with petroleum ether to remove fats and other non-polar materials. Discard the petroleum ether extract.[12]

-

Acidic Extraction: The defatted plant material is then extracted with an aqueous solution of acetic acid or 0.1 N sulfuric acid.[12][13] This can be done by maceration or sonication. Filter the mixture to separate the acidic aqueous extract from the solid plant residue.[12][13]

-

Liquid-Liquid Partitioning (Acidic): Transfer the acidic filtrate to a separatory funnel and wash with diethyl ether to remove any remaining neutral impurities. Discard the ether layer.[12]

-

Basification and Extraction of Free Base: Make the acidic aqueous layer alkaline by adding a concentrated ammonia solution or sodium carbonate until the atropine precipitates.[12][13] Extract the alkaline solution multiple times with diethyl ether or chloroform. Combine the organic extracts.[12][13]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator at a low temperature to yield the crude atropine residue.[13]

-

Racemization (Optional but common): The primary alkaloid in the plant is l-hyoscyamine. During extraction, especially with heat or alkaline conditions, this can racemize to atropine. To ensure complete conversion, the crude residue can be dissolved in alcohol containing sodium hydroxide and allowed to stand.[9][12]

-

Crystallization: Dissolve the crude atropine in a minimal amount of hot acetone and allow it to cool slowly. Atropine crystals will form and can be collected by filtration.[9][12]

-

Preparation of Atropine Sulfate: For better water solubility and stability, the purified atropine can be converted to its sulfate salt. Dissolve the atropine crystals in ethanol or acetone and carefully add a stoichiometric amount of sulfuric acid. The this compound will precipitate and can be collected.[14][15]

Quantitative Data

The yield and purity of atropine can vary significantly based on the plant part used, geographical source, and the extraction method employed.

| Parameter | Plant Material | Method | Result | Reference |

| Atropine Yield | A. belladonna leaves | Methanol extraction followed by acid-base partitioning and HPLC analysis | 0.16 - 0.27% | [16][17] |

| Atropine Yield | A. belladonna fruit | HPLC Analysis | 46.7 mg/g (4.67%) | [18] |

| Atropine Yield | A. belladonna stem and leaves | Modified Bubble Column Extraction with Ultrasonic Bath (BCE-UB) | 6.81% | [19] |

| HPLC LOD | - | HPLC-DAD (210 nm) | 3.75 µg/mL | [16][20] |

| HPLC LOQ | - | HPLC-DAD (210 nm) | 11.4 µg/mL | [16][20] |

| HPLC Linearity | - | HPLC-DAD (210 nm) | 50 - 200 µg/mL (r² = 0.9996) | [16][17] |

| Recovery | - | HPLC-DAD (210 nm) | 103.0% | [16][20] |

Visualizations

Experimental Workflow for Atropine Isolation

The following diagram illustrates the key steps in the acid-base extraction of atropine from Atropa belladonna.

Biosynthetic Pathway of Atropine

Atropine is biosynthesized in the roots of Atropa belladonna from the amino acid L-ornithine and the primary metabolite L-phenylalanine.[21][22] The pathway involves the formation of the tropane ring from ornithine and the tropic acid moiety from phenylalanine.

Conclusion

The discovery and isolation of atropine from Atropa belladonna represent a pivotal moment in the history of medicine and chemistry. The fundamental principles of acid-base extraction developed for its isolation remain a cornerstone of natural product chemistry. Modern analytical techniques, such as HPLC, have refined the quantification and quality control of atropine, ensuring its safe and effective use.[16] Furthermore, a deeper understanding of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production.[23][24] This guide provides a foundational resource for researchers and professionals, bridging the historical context with modern, practical applications in the ongoing development of tropane alkaloid-based therapeutics.

References

- 1. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]

- 2. The Source-Synthesis- History and Use of Atropine | Semantic Scholar [semanticscholar.org]

- 3. ijmsphr.com [ijmsphr.com]

- 4. rcpe.ac.uk [rcpe.ac.uk]

- 5. Atropine: Structure, Uses, Mechanism & Side Effects [vedantu.com]

- 6. Atropine | 51-55-8 [chemicalbook.com]

- 7. Atropina (U. S. P.)—Atropine. | Henriette's Herbal Homepage [henriettes-herb.com]

- 8. Atropine - Wikipedia [en.wikipedia.org]

- 9. Isolation of Atropine [biosmartnotes.com]

- 10. scribd.com [scribd.com]

- 11. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. books.rsc.org [books.rsc.org]

- 14. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 15. CN104402877B - Preparation method of atropine sulphate - Google Patents [patents.google.com]

- 16. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Drug Analytical Research [seer.ufrgs.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]

- 21. d.lib.msu.edu [d.lib.msu.edu]

- 22. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enhanced accumulation of atropine in Atropa belladonna transformed by Rac GTPase gene isolated from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Atropine Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of atropine sulfate, a core anticholinergic agent with a wide range of clinical applications. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the metabolic pathways and experimental workflows.

Pharmacokinetic Profile

This compound's journey through the body is characterized by rapid absorption and distribution, followed by hepatic metabolism and renal excretion. Its pharmacokinetic profile can be influenced by the route of administration, age, and physiological conditions such as stress.

Absorption

Atropine is well-absorbed from the gastrointestinal tract and rapidly delivered to systemic circulation following oral administration.[1] Intramuscular (IM) administration also results in rapid absorption, with peak plasma concentrations (Cmax) reached within 30 minutes.[2][3] After IM injection of 1.67 mg of atropine, the Cmax was 9.6 ng/mL, with a Tmax ranging from 3 to 60 minutes.[1] Ophthalmic administration also leads to systemic absorption, with a reported bioavailability of approximately 63.5% (ranging from 19% to 95%), demonstrating significant inter-individual variability.[4] Exercise can significantly increase the absorption of intramuscularly administered atropine due to increased muscle perfusion.[5][6]

Distribution

Following absorption, atropine is widely distributed throughout the body.[2] It readily crosses the blood-brain barrier and the placental barrier, entering fetal circulation.[5][7] The volume of distribution at steady state (Vdss) is reported to be greater than 200 L, indicating extensive tissue distribution.[2] Plasma protein binding is approximately 14% to 44% and is concentration-dependent and nonlinear, primarily binding to alpha-1 acid glycoprotein.[1][2][5]

Metabolism

The liver is the primary site of atropine metabolism, primarily through enzymatic hydrolysis by microsomal mono-oxygenase enzymes and atropine esterase.[1][2] The major metabolites are noratropine, atropine-N-oxide, tropine, and tropic acid.[1][2][5] Evidence suggests that the metabolism of atropine is stereoselective, with the pharmacologically active (-)-hyoscyamine enantiomer being selectively metabolized.[2] Organophosphate pesticides can inhibit the metabolism of atropine.[1][5]

Excretion

Atropine and its metabolites are primarily excreted in the urine.[8] Approximately 13% to 50% of an administered dose is excreted as unchanged atropine.[1][5][7] The major metabolites found in urine are noratropine (24%), atropine-N-oxide (15%), and tropine (2%).[2][9] The elimination of atropine follows a biexponential decay from plasma.[2] The elimination half-life is influenced by age, being longer in children under two years and in the elderly.[5][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound across different routes of administration and populations.

Table 1: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Intravenous (IV) | Intramuscular (IM) | Ophthalmic | Oral Gel |

| Bioavailability | 100% | 50%[1] | ~64% (19-95%)[4] | - |

| Tmax (Time to Peak Concentration) | - | 3-60 min[1] | 28 min[1] | 1.6 h[10] |

| Cmax (Peak Plasma Concentration) | - | 9.6 ng/mL (for 1.67 mg dose)[1] | 288 pg/mL[1] | 0.14 ng/mL[11] |

| t½ (Elimination Half-life) | 2-4 hours[1][12] | 2-4 hours[1] | ~2.5 hours[1] | - |

| Clearance | 5.9-6.8 mL/min/kg[1] | - | - | - |

| Vdss (Volume of Distribution) | 1.0-1.7 L/kg[1] | - | - | - |

| Protein Binding | 14-44%[1] | 14-44%[13] | 44%[4] | - |

Table 2: Influence of Age on this compound Elimination Half-life (Intravenous)

| Age Group | Elimination Half-life (t½) |

| Children (< 2 years) | 6.9 ± 3.3 hours[4][7] |

| Children (> 2 years) | 2.5 ± 1.2 hours[4][7] |

| Adults (16-58 years) | 3.0 ± 0.9 hours[4][7][13] |

| Elderly (65-75 years) | 10.0 ± 7.3 hours[1][4][7] |

Experimental Protocols & Methodologies

The determination of atropine's pharmacokinetic parameters relies on robust experimental designs and analytical methods.

Clinical Pharmacokinetic Study Design

A common design for assessing bioavailability and pharmacokinetics is a randomized, crossover study. For example, a study might involve administering a single dose of this compound via different routes (e.g., intravenous, sublingual) to healthy adult volunteers in different periods, with a washout period between doses.[14]

Example Experimental Workflow:

Caption: A typical crossover study design for pharmacokinetic evaluation.

Sample Collection and Analysis

Blood samples are typically collected at predetermined time points, both before and after drug administration. For instance, samples might be collected at 0 (predose), and then at multiple intervals up to 8 or 24 hours post-dose.[10][14] Plasma is separated by centrifugation and stored frozen until analysis.[10]

The quantification of atropine in plasma is commonly performed using highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This method allows for the accurate determination of drug concentrations, with lower limits of quantification typically in the low ng/mL range.[15]

Metabolic Pathways

The biotransformation of atropine primarily occurs in the liver, leading to the formation of several key metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Articles [globalrx.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Atropine - Wikipedia [en.wikipedia.org]

- 10. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Atropine and Scopolamine: A Comprehensive Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine and scopolamine, both tropane alkaloids derived from plants of the Solanaceae family, are structurally similar yet exhibit distinct pharmacological profiles. This in-depth technical guide elucidates the core structural differences between these two compounds and correlates these variations with their respective physicochemical properties, biosynthetic pathways, receptor binding affinities, and pharmacokinetic profiles. Detailed experimental protocols for the characterization and analysis of atropine and scopolamine are provided, alongside visualizations of their shared biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Structural Differences

The fundamental distinction between atropine and scopolamine lies in the presence of an epoxide ring in the scopine portion of scopolamine, which is absent in the tropine moiety of atropine.[1] Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine, with the latter being the pharmacologically active enantiomer. Scopolamine is the levorotatory (-)-enantiomer.

Chemical Structures:

-

Atropine: (±)-Hyoscyamine, an ester of tropine and tropic acid.

-

Scopolamine: (-)-Hyoscine, an ester of scopine and tropic acid.

The key structural difference is the 6,7-epoxide on the tropane ring of scopolamine.

Physicochemical Properties

The presence of the epoxide group in scopolamine significantly influences its physicochemical properties, impacting its polarity, basicity, and ability to cross the blood-brain barrier.

| Property | Atropine | Scopolamine | Reference |

| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₁NO₄ | [2][3] |

| Molecular Weight | 289.37 g/mol | 303.35 g/mol | [2][3] |

| Melting Point | 114-116 °C | 59 °C (anhydrous) | [2][3] |

| pKa | ~9.8-10.2 | ~7.55-8.2 | [4] |

| LogP | 1.83 | 0.98 | [2] |

Biosynthesis

Atropine (as its active form, hyoscyamine) and scopolamine share a common biosynthetic pathway originating from L-ornithine and L-phenylalanine. The pathway diverges at the final step, where hyoscyamine is converted to scopolamine.

Biosynthetic Pathway of Atropine and Scopolamine

Caption: Biosynthetic pathway of atropine and scopolamine.

Receptor Binding and Signaling

Both atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), though they exhibit some differences in their affinities for the various subtypes (M1-M5). Their antagonism of these G-protein coupled receptors underlies their therapeutic effects and side-effect profiles.

Muscarinic Receptor Binding Affinities

| Receptor Subtype | Atropine (Ki, nM) | Scopolamine (Ki, nM) | Radioligand | Cell Line | Reference |

| M1 | 0.3 - 2.4 | ~1.1 | [³H]N-Methylscopolamine, [³H]pirenzepine | CHO, Bovine cerebral cortex | [5] |

| M2 | 0.7 - 2.1 | ~1.9 | [³H]N-Methylscopolamine | CHO | [5] |

| M3 | 0.33 - 1.0 | ~1.3 | [³H]QNB | CHO | [5] |

| M4 | 1.0 - 2.5 | ~1.0 | [³H]N-Methylscopolamine | CHO | [5] |

| M5 | 0.8 - 2.0 | ~1.0 | [³H]N-Methylscopolamine | CHO | [5] |

Muscarinic Receptor Signaling Pathway

Caption: Muscarinic receptor signaling pathways antagonized by atropine and scopolamine.

Pharmacokinetics

The structural difference between atropine and scopolamine also leads to distinct pharmacokinetic profiles, particularly concerning their ability to cross the blood-brain barrier.

| Parameter | Atropine | Scopolamine | Reference |

| Bioavailability (Oral) | ~25% | 10-50% | [6] |

| Protein Binding | 14-22% | Low | |

| Metabolism | Hepatic (hydrolysis, conjugation) | Hepatic (hydrolysis, conjugation) | [6] |

| Half-life | 2-4 hours | 8 hours (transdermal) | [6] |

| Blood-Brain Barrier Penetration | Limited | Readily crosses | [6] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Objective: To separate and quantify atropine and scopolamine in a sample matrix.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Water (ultrapure)

-

Atropine and scopolamine reference standards

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and 20 mM ammonium acetate buffer (pH adjusted to 4.5 with acetic acid) in a ratio of 10:20:70 (v/v/v). Filter and degas the mobile phase.[7]

-

Standard Solution Preparation: Prepare stock solutions of atropine and scopolamine in methanol. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.[7]

-

Sample Preparation: Extract the sample containing atropine and scopolamine with a suitable solvent (e.g., methanol). Centrifuge and filter the extract through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

Detection wavelength: 210 nm[1]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks of atropine and scopolamine based on their retention times compared to the standards. Quantify the analytes using the calibration curve.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of atropine and scopolamine for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (M1-M5)

-

Radioligand (e.g., [³H]N-methylscopolamine)

-

Atropine and scopolamine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation counter and cocktail

Procedure:

-

Incubation: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (atropine or scopolamine).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and stereochemistry of atropine and scopolamine.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., CDCl₃, D₂O)

-

Atropine or scopolamine sample

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural information, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

X-ray Crystallography for 3D Structure Determination

Objective: To determine the precise three-dimensional atomic structure of atropine or scopolamine.

Procedure:

-

Crystallization: Grow single crystals of the compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution 3D structure.

Conclusion

The seemingly minor structural variation between atropine and scopolamine—the presence of an epoxide ring in the latter—has profound consequences for their chemical and pharmacological properties. This guide has provided a detailed comparative analysis of these two important tropane alkaloids, encompassing their structure, physicochemical characteristics, biosynthesis, receptor interactions, and pharmacokinetics. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers and drug development professionals with the necessary knowledge and tools for their work with these compounds. A thorough understanding of these differences is crucial for the rational design and development of new therapeutics targeting the cholinergic system.

References

- 1. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]

- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Crystal structure of atropine sulfate monohydrate, (C17H24NO3)2(SO4)·(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and pharmacological action of atropine and related tropane alkaloids. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Principal Natural Sources and Alkaloid Distribution

Atropine and its related tropane alkaloids, primarily hyoscyamine and scopolamine, are secondary metabolites predominantly found in plants of the Solanaceae family, commonly known as the nightshade family.[1][2] These alkaloids serve as a natural defense mechanism for the plants.[3] The concentration and ratio of these alkaloids can vary significantly depending on the plant species, the specific organ, the developmental stage, and environmental conditions.[4][5]

Key plant sources include:

-

Atropa belladonna (Deadly Nightshade): A primary source of atropine (which is a racemic mixture of d- and l-hyoscyamine) and hyoscyamine.[6][7] The roots and leaves are particularly rich in these alkaloids.[7]

-

Datura stramonium (Jimsonweed): Contains both atropine and scopolamine.[4] The distribution of alkaloids varies, with seeds often containing high concentrations.[4]

-

Hyoscyamus niger (Henbane): A notable source of hyoscyamine and scopolamine.[8]

-

Mandragora officinarum (Mandrake): Contains a range of tropane alkaloids.[9]

-

Brugmansia species (Angel's Trumpet): Known to contain significant levels of scopolamine and atropine.[9]

Quantitative Data on Alkaloid Content

The following tables summarize the quantitative data on atropine and scopolamine content in various plant parts from key species, as reported in scientific literature. It is crucial to note that these values can exhibit considerable variation.

Table 1: Atropine and Scopolamine Content in Atropa belladonna

| Plant Part | Atropine Content (% of dry weight) | Scopolamine Content (% of dry weight) | Reference |

| Leaves | 1.2% | - | [7] |

| Roots | 1.3% | - | [7] |

| Stems | 0.65% | - | [7] |

| Flowers | 0.6% | - | [7] |

| Ripe Berries | 0.7% | - | [7] |

| Seeds | 0.4% | - | [7] |

| Leaves (cultivated) | - | - | [10] |

| Roots (cultivated) | - | - | [10] |

| Seeds (cultivated) | - | - | [10] |

| Leaves (wild) | - | - | [10] |

| Roots (wild) | - | - | [10] |

| Fruit Extract | 4.67% (46.7 mg/g) | 0.874% (8.74 mg/g) | [11] |

| Leaf Extract | 3.87% (38.74 mg/g) | 0.754% (7.54 mg/g) | [11] |

| Stem Extract | 0.491% (4.91 mg/g) | - | [11] |

| Root Extract | - | Not Detected | [11] |

| Leaf Callus | 0.0377% (0.377 mg/g) | 0.0103% (0.103 mg/g) | [12] |

| Stem Callus | 0.0193% (0.193 mg/g) | 0.0068% (0.068 mg/g) | [12] |

| Root Callus | 0.0336% (0.336 mg/g) | 0.0035% (0.035 mg/g) | [12] |

Table 2: Atropine and Scopolamine Content in Datura stramonium

| Plant Part | Atropine Content | Scopolamine Content | Reference |

| Seeds | ~0.1 mg per seed | - | [4] |

| Leaves (young plant) | Ratio of scopolamine to atropine is ~3:1 | Ratio of scopolamine to atropine is ~3:1 | [4] |

| Leaves (flowering plant) | Ratio is reversed from young plant | Ratio is reversed from young plant | [4] |

Table 3: Hyoscyamine and Scopolamine Content in Hyoscyamus niger

| Plant Part/Condition | Hyoscyamine Content | Scopolamine Content | Reference |

| General | 0.06 - 0.13% (total tropane alkaloids) | 0.06 - 0.13% (total tropane alkaloids) | [8] |

| Root Cultures | 7.8 ± 1.6 mg/g | 29.97 ± 0.60 mg/g | [8] |

| Control Plants (Roots) | Higher than treated | Higher than treated | [13] |

| Control Plants (Leaves) | Higher than treated | Higher than treated | [13] |

| 0.03% EMS treated callus | 0.0344 µg/g | 0.0639 µg/g | [14] |

| Control callus | 0.0139 µg/g | 0.0182 µg/g | [14] |

| Leaf (50 mg/L Ca) | Max content observed | Max content observed | [15] |

| Root (33.3 mg/L Ca) | Highest content | - | [15] |

| Root (Control) | - | Highest content | [15] |

Biosynthesis of Atropine and Related Alkaloids

The biosynthesis of tropane alkaloids is a complex enzymatic process that primarily occurs in the roots of the plants.[16] The core tropane ring structure is derived from the amino acid L-ornithine. The tropic acid moiety of hyoscyamine is derived from L-phenylalanine.

The key steps in the biosynthetic pathway are:

-

Formation of N-methyl-Δ¹-pyrrolinium cation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC).[17] Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).[16][17] N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation.[16][18]

-

Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA units in a reaction catalyzed by a pyrrolidine ketide synthase (PYKS) and a cytochrome P450 enzyme to form tropinone, the first intermediate with the characteristic tropane ring.[17][19]

-

Reduction of Tropinone: Tropinone is a key branch point. It can be reduced by two different enzymes:

-

Formation of Littorine: Tropine is esterified with phenyllactic acid (derived from L-phenylalanine) to form littorine.[17][18]

-

Rearrangement to Hyoscyamine: Littorine undergoes a rearrangement to form hyoscyamine, catalyzed by a cytochrome P450 enzyme (CYP80F1).[17][18]

-

Conversion to Scopolamine: Hyoscyamine is then converted to scopolamine in a two-step reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).[17] H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation to form scopolamine.[17]

Caption: Biosynthetic pathway of hyoscyamine and scopolamine.

Experimental Protocols for Extraction and Quantification

General Protocol for Tropane Alkaloid Extraction (Acid-Base Liquid-Liquid Extraction)

This protocol outlines a standard method for the extraction of tropane alkaloids from powdered plant material.[21][22][23]

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

Sulfuric acid (0.1 N) or Hydrochloric acid (1%)

-

Concentrated ammonia solution

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate

-

Sonicator

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Acidic Extraction:

-

Weigh a known amount of powdered plant material (e.g., 1.0 g).

-

Add a suitable volume of dilute acid (e.g., 15 mL of 0.1 N sulfuric acid).

-

Sonicate the mixture for a short period (e.g., 5 minutes) to aid in cell disruption and extraction.

-

Filter the mixture and wash the plant residue with additional dilute acid to ensure complete extraction of the alkaloids. The alkaloids are now in the acidic aqueous phase as salts.

-

-

Basification and First Organic Extraction:

-

To the acidic filtrate, add concentrated ammonia solution dropwise until the pH is basic (pH 9-10). This converts the alkaloid salts back to their free base form.

-

Transfer the basified solution to a separatory funnel.

-

Perform a liquid-liquid extraction with an organic solvent like diethyl ether or dichloromethane (e.g., 3 x 20 mL). The free base alkaloids will partition into the organic layer.

-

-

Drying and Concentration:

-

Combine the organic extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at a low temperature to obtain the crude alkaloid extract.

-

References

- 1. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Datura stramonium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 8. aipublications.com [aipublications.com]

- 9. Simultaneous quantification of atropine and scopolamine in infusions of herbal tea and Solanaceae plant material by matrix-assisted laser desorption/ionization time-of-flight (tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sid.ir [sid.ir]

- 14. Promoting the accumulation of scopolamine and hyoscyamine in Hyoscyamus niger L. through EMS based mutagenesis | PLOS One [journals.plos.org]

- 15. primescholars.com [primescholars.com]

- 16. benchchem.com [benchchem.com]

- 17. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scopolamine - Wikipedia [en.wikipedia.org]

- 19. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. books.rsc.org [books.rsc.org]

- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]

Methodological & Application

Application Notes and Protocols for Atropine Sulfate in In Vitro Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing atropine sulfate in in vitro smooth muscle contraction assays. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and visual representations of key pathways and workflows.

Introduction

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it an invaluable tool for studying cholinergic signaling in smooth muscle physiology and pharmacology. By blocking the binding of acetylcholine and other muscarinic agonists, this compound effectively inhibits smooth muscle contraction, allowing for the characterization of receptor subtypes and the screening of novel therapeutic agents. This document details the standardized procedures for employing this compound in isolated organ bath experiments to ensure reliable and reproducible results.

Mechanism of Action

This compound is a non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). In smooth muscle tissues, the predominant subtypes mediating contraction are the M2 and M3 receptors. The binding of an agonist like acetylcholine to the M3 receptor, which is coupled to the Gq/11 G-protein, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. This compound competitively binds to these receptors without activating them, thereby preventing the agonist from binding and initiating the contractile response. This results in a rightward parallel shift of the agonist's dose-response curve without a change in the maximum response, a hallmark of competitive antagonism.

Data Presentation

The inhibitory effects of this compound on agonist-induced smooth muscle contraction are typically quantified using parameters such as the pA2 value and the IC50. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a maximal response.

| Parameter | Value | Tissue | Agonist | Reference |

| pA2 | 10.2 ± 1.1 | Canine Stomach Smooth Muscle Cells | - | [1] |

| pA2 | 9.78 ± 0.21 | Horse Jejunum Smooth Muscle | Acetylcholine | [2] |

| IC50 | 8.5 nM | Guinea-Pig Taenia Caeci | Carbachol (for inositol phosphate accumulation) | [3][4] |

| Emax | 93.6% relaxation | Rabbit Corpus Cavernosum | Phenylephrine (pre-contracted) | [5] |

Signaling Pathway

The contraction of smooth muscle initiated by muscarinic agonists and its inhibition by this compound involves a well-defined signaling pathway.

Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow

A typical in vitro smooth muscle contraction assay using an isolated organ bath follows a standardized workflow to ensure data quality and reproducibility.

References

- 1. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unipr.it [air.unipr.it]

- 3. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Atropine Sulfate in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors widely expressed in the central and peripheral nervous systems.[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), atropine can modulate a wide range of neuronal functions, including neuronal activation, signaling, and synaptic plasticity.[3][4] This makes it a valuable tool for in vitro studies using primary neuronal cell cultures to investigate cholinergic signaling pathways and their role in neuronal development, function, and disease.

These application notes provide an overview of the use of this compound in primary neuronal cell culture, including its mechanism of action, and detailed protocols for studying its effects on neuronal viability, differentiation, and apoptosis.

Mechanism of Action

This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades:

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]

By blocking these receptors, atropine can prevent the downstream signaling events initiated by acetylcholine. Additionally, some studies suggest that atropine may have non-muscarinic effects, such as directly blocking calcium conductances in neurons.[1]

Data Presentation

The following tables summarize quantitative data on the use of this compound in neuronal cell cultures.

| Cell Type | This compound Concentration | Observed Effect | Reference |

| Chick Sensory Neurons | 1 µM | Abolished muscarinic agonist-induced increase in intracellular calcium. | [3] |

| SH-SY5Y Neuroblastoma Cells | 100 µM | Totally abolished acetylcholine-induced intracellular calcium increase. | [6] |

| Rat Nodose Ganglion Neurons | 5 µM | Competitively antagonized serotonin-induced inward current. | [7][8] |

| Rat Hippocampal Slices | 100 µM | Suppressed associative long-term potentiation (LTP). | [9] |

| Mouse Retinal Ganglion Cells | 100 µM | Induced ON response in OFF αRGCs, potentially via GABAergic pathway modulation. | [10] |

| Mouse Retinal Ganglion Cells | 300-500 µM | Significantly decreased spike frequency of light-induced responses. | [10] |

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathways

Caption: Muscarinic acetylcholine receptor signaling pathways blocked by this compound.

Experimental Workflow: Assessing Atropine's Effect on Neuronal Viability

Caption: General workflow for assessing the effect of this compound on primary neuron viability.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

Objective: To establish a primary culture of cortical neurons from embryonic rodents for subsequent experiments with this compound.

Materials:

-

Timed-pregnant rat (E18) or mouse (E16)

-

Hibernate-E medium (Thermo Fisher Scientific)

-

Neurobasal Medium (Thermo Fisher Scientific)

-

B-27 Supplement (50X) (Thermo Fisher Scientific)

-

GlutaMAX Supplement (100X) (Thermo Fisher Scientific)

-

Penicillin-Streptomycin (100X) (Thermo Fisher Scientific)

-

Poly-D-lysine (Sigma-Aldrich)

-

Laminin (Sigma-Aldrich)

-

Papain (Worthington Biochemical)

-

DNase I (Sigma-Aldrich)

-

Sterile dissection tools

-

Sterile culture plates/dishes

Procedure:

-

Coating Culture Plates:

-

Coat culture plates with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C or overnight at room temperature.

-

Wash plates three times with sterile water and allow them to dry completely.

-

(Optional) For enhanced neuronal attachment and health, coat plates with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating cells. Aspirate laminin solution just before adding cell suspension.

-

-

Tissue Dissection:

-

Euthanize the pregnant dam according to approved animal protocols.

-

Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate-E medium.

-

Dissect the embryos and place them in a new dish with fresh, ice-cold Hibernate-E medium.

-

Under a dissecting microscope, remove the brains from the skulls.

-

Isolate the cerebral cortices and remove the meninges.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a tube containing a papain solution (e.g., 20 units/mL in Hibernate-E) and incubate at 37°C for 20-30 minutes with gentle agitation.

-

Stop the digestion by adding a papain inhibitor or by washing the tissue with Neurobasal medium containing serum.

-

Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing DNase I (e.g., 100 units/mL) until a single-cell suspension is obtained.

-

-

Cell Plating and Culture:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture plates in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform a half-media change every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

Protocol 2: Assessment of Neuronal Viability using MTT Assay

Objective: To determine the effect of this compound on the viability of primary neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons at DIV 7-10) in a 96-well plate.

-

This compound stock solution (e.g., 100 mM in sterile water or PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Atropine Treatment:

-

Prepare serial dilutions of this compound in the neuronal culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium without atropine).

-

Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 3: Neuronal Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of primary neurons by immunocytochemistry.

Materials:

-

Primary neuronal cultures plated on coverslips.

-

This compound.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibodies against neuronal markers (e.g., anti-MAP2 for mature neurons, anti-Tuj1 for immature neurons).

-